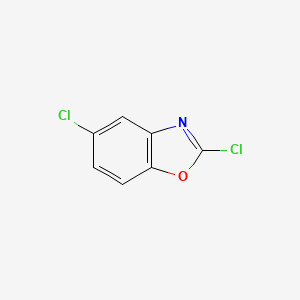

2,5-Dichlorobenzooxazole

Descripción

Historical Context and Significance of Benzoxazole (B165842) Derivatives in Chemical Sciences

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds that have been a subject of extensive study since the mid-19th century. najah.edu The core benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is aromatic and relatively stable, yet possesses reactive sites that allow for functionalization. hilarispublisher.comglobalresearchonline.net This structural motif is found in a wide array of biologically active compounds, making it a privileged scaffold in medicinal chemistry. ijrrjournal.comjocpr.com

The significance of benzoxazole derivatives stems from their diverse pharmacological activities. ontosight.ai Over the years, research has demonstrated that these compounds can exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. najah.eduwisdomlib.orgontosight.ainih.gov Their ability to interact with various biological targets, such as enzymes and receptors, has made them valuable leads in drug discovery programs. najah.eduwisdomlib.org Furthermore, the fluorescent properties of some benzoxazole derivatives have led to their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging. ontosight.ai

Overview of 2,5-Dichlorobenzooxazole's Research Utility

The primary research utility of this compound lies in its role as a chemical intermediate or building block for the synthesis of more complex molecules. chembk.comguidechem.com Its dichlorinated structure provides a versatile platform for introducing the benzoxazole moiety into various molecular frameworks. guidechem.com The chlorine atoms on the benzoxazole ring can be subjected to various chemical transformations, allowing for the creation of a library of derivatives with diverse functionalities.

In the field of medicinal chemistry, this compound is utilized in the synthesis of compounds with potential therapeutic applications. guidechem.com For instance, it has been used as a starting material in the development of orexin (B13118510) receptor antagonists, which are investigated for their potential in treating sleep disorders like insomnia. montclair.edu It is also a known impurity and reference standard for the drug Suvorexant. axios-research.com Additionally, research has explored its use in creating compounds with potential antimicrobial and antifungal properties. guidechem.com Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals. guidechem.comchemicalbook.com

Scope and Objectives of Academic Investigations on this compound

Academic investigations involving this compound are primarily focused on its application in synthetic and medicinal chemistry. A key objective is the development of novel and efficient synthetic methodologies that utilize this compound as a key intermediate. chemicalbook.com Researchers aim to explore new reaction pathways and conditions to create diverse libraries of benzoxazole derivatives.

A significant portion of academic research is dedicated to the design and synthesis of new biologically active molecules based on the 2,5-dichlorobenzoxazole scaffold. The objective is to investigate the structure-activity relationships (SAR) of these newly synthesized compounds. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for eliciting a particular pharmacological effect. These studies are crucial for the rational design of more potent and selective therapeutic agents. For example, studies have investigated its use in the synthesis of novel inhibitors for various enzymes and as antagonists for specific receptors. montclair.eduacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439214 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-81-6 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichlorobenzooxazole and Its Derivatives

Established Synthetic Routes to 2,5-Dichlorobenzooxazole

Traditional syntheses of this compound have been well-documented, providing reliable methods for its preparation on a laboratory and industrial scale. These routes often involve multi-step processes starting from readily available chlorinated aromatic compounds.

One common approach to the synthesis of this compound involves the use of dichlorobenzene carboxylic acid derivatives. A plausible pathway begins with the reaction of 2,5-dichlorobenzoyl chloride with 2-amino-4-chlorophenol. This initial step forms the intermediate N-(4-chloro-2-hydroxyphenyl)-2,5-dichlorobenzamide. Subsequent intramolecular cyclization of this amide, typically under dehydrating conditions, yields the final this compound product. This cyclization step is a critical transformation in forming the fused oxazole (B20620) ring.

A general method for preparing this compound involves the synthesis from dichlorobenzene carboxylic acid derivatives and ammonia, which may involve multiple steps and the use of various organic reagents and catalysts.

A highly efficient and well-documented route for the synthesis of this compound starts from 5-chloro-2-mercaptobenzoxazole (B1348873). chemicalbook.comchemicalbook.com This method provides the target compound in high yield through a straightforward procedure.

The synthesis involves the dropwise addition of thionyl chloride and N,N-dimethylformamide to a solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane at a controlled temperature of 5-10°C. chemicalbook.com The reaction mixture is stirred until a clear solution is formed and then continues to be stirred for several hours at room temperature. chemicalbook.com Upon completion, the reaction is quenched by pouring the mixture into ice water, followed by neutralization with sodium bicarbonate. chemicalbook.com The product is then extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. chemicalbook.com The crude product is further purified by washing with n-hexane at a low temperature to yield this compound as a yellow liquid. chemicalbook.com

A specific example of this procedure reports a high yield of 91.0%. chemicalbook.com

Detailed Synthesis of this compound from 5-Chloro-2-mercaptobenzoxazole

| Step | Reagents and Conditions | Observations and Work-up |

| 1. Reaction Setup | 5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol) in dichloromethane (5 L) | Solution is cooled to 5-10°C. |

| 2. Reagent Addition | Thionyl chloride (885 g, 7.5 mol) and N,N-dimethylformamide (270 ml) added dropwise | The reaction mixture is stirred until a clarified solution is formed. |

| 3. Reaction | Stirred for 4 hours at room temperature | The reaction proceeds to completion. |

| 4. Quenching | Reaction solution slowly poured into 4 L of ice water | The reaction is stopped. |

| 5. Neutralization | Neutralized with sodium bicarbonate to a neutral pH within 1 hour | The acidic byproducts are neutralized. |

| 6. Extraction | Aqueous phase extracted with dichloromethane (2.5 L x 2) | The product is transferred to the organic phase. |

| 7. Washing & Drying | Combined organic layers washed with saturated brine and dried over anhydrous sodium sulfate | Impurities are removed, and the organic phase is dried. |

| 8. Isolation | Organic phase concentrated under reduced pressure | The solvent is removed to give the crude product. |

| 9. Purification | Crude product washed with n-hexane (2 L x 2) at -20°C, filtered, and dried | A yellow liquid of 2,5-dichlorobenzoxazole is obtained (496.8 g, 91.0% yield). |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis via 5-chloro-2-mercaptobenzoxazole, careful control of the temperature during the addition of thionyl chloride is important to manage the exothermic nature of the reaction. The molar ratio of reactants is also a key factor; a significant excess of thionyl chloride is used to ensure the complete conversion of the starting material. chemicalbook.com The reaction time and temperature for the subsequent stirring step are optimized to ensure the reaction goes to completion without the formation of significant byproducts. chemicalbook.com The purification process, involving washing with cold n-hexane, is effective in removing nonpolar impurities and isolating the desired product in high purity. chemicalbook.com

For the synthesis from dichlorobenzene carboxylic acid derivatives, the choice of the dehydrating agent and the reaction temperature for the cyclization step are critical parameters that influence the yield. Stronger dehydrating agents and higher temperatures can facilitate the ring closure but may also lead to side reactions if not carefully controlled. The selection of an appropriate solvent is also important for both solubility of the reactants and for achieving the desired reaction temperature. The efficiency of this route is highly dependent on the successful formation and subsequent cyclization of the intermediate amide.

Advanced and Novel Approaches in this compound Synthesis

Recent research in organic synthesis has focused on the development of more efficient, cost-effective, and environmentally friendly methods for the preparation of heterocyclic compounds, including benzoxazoles. These advanced approaches often employ novel catalytic systems and adhere to the principles of green chemistry.

The synthesis of benzoxazoles can be facilitated by various catalytic systems. For instance, the condensation of 2-aminophenols with aldehydes, a common method for forming the benzoxazole (B165842) core, can be catalyzed by Brønsted or Lewis acids. nih.gov The use of a reusable Brønsted acidic ionic liquid gel has been reported as an efficient heterogeneous catalyst for this transformation under solvent-free conditions. nih.gov Copper-based catalytic systems have also been shown to be effective for the formation of benzoxazoles. organic-chemistry.org

Mechanistic studies on benzoxazole formation often point to the initial formation of a Schiff base (imine) intermediate from the reaction of a 2-aminophenol (B121084) and an aldehyde. This is followed by an intramolecular cyclization to form a benzoxazoline intermediate, which then undergoes oxidation or aromatization to yield the final benzoxazole product. The catalyst plays a crucial role in promoting these steps, either by activating the reactants or by facilitating the cyclization and dehydration/aromatization steps.

In line with the principles of green chemistry, several modern synthetic methods for benzoxazoles aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govrsc.orgjetir.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. eurekaselect.comnih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields in the synthesis of benzoxazole derivatives. eurekaselect.com This technique is particularly effective for the condensation reactions involved in benzoxazole formation. eurekaselect.com

Solvent-free synthesis is another key aspect of green chemistry that has been applied to benzoxazole synthesis. nih.govscienceandtechnology.com.vnnih.gov By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify the work-up procedure. Reactions can be carried out by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture. nih.gov For instance, the synthesis of benzoxazole derivatives has been achieved in good yields using iodine as an oxidant under solvent-free microwave irradiation conditions. scienceandtechnology.com.vn

Derivatization Strategies for this compound Scaffolds

The presence of two chlorine atoms and a reactive oxazole ring in this compound offers multiple sites for chemical modification. Strategic derivatization at these positions is key to developing novel compounds with tailored properties.

Functionalization at Halogen and Heterocyclic Positions

The chlorine atoms at the C2 and C5 positions of the benzooxazole ring are amenable to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the chlorinated positions of this compound and a variety of organoboron compounds, such as arylboronic acids. This methodology is instrumental in the synthesis of biaryl and heteroaryl-substituted benzoxazoles. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, particularly when targeting substitution at a specific chlorine atom.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This strategy is employed to introduce primary and secondary amine functionalities at the C2 and C5 positions of the this compound core, leading to a diverse range of aminobenzoxazole derivatives.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This method allows for the synthesis of alkynyl-substituted this compound derivatives, which can serve as versatile intermediates for further transformations.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the dichlorobenzoxazole with alkenes. This reaction is valuable for the synthesis of vinyl-substituted benzoxazoles, which can be further functionalized.

Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions for the functionalization of chloro-substituted aromatic compounds, which are analogous to the expected reactivity of this compound.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl Substituted |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino Substituted |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl Substituted |

| Heck | Alkene | Pd catalyst, Base | Alkenyl Substituted |

Elaboration into Complex Polycyclic Systems

The this compound scaffold can serve as a foundational element for the construction of more complex, fused polycyclic systems. This is typically achieved through reactions that form new rings by leveraging the existing functionalities of the benzoxazole core and its derivatives.

Annulation reactions, where a new ring is fused onto the existing benzoxazole structure, are a key strategy. For instance, derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form tetracyclic or even more complex heterocyclic systems. The specific nature of the fused ring system depends on the nature of the appended functional groups and the reaction conditions employed.

Regioselective and Stereoselective Synthesis of this compound Analogues

Achieving regioselectivity in the functionalization of this compound is a significant synthetic challenge due to the presence of two distinct chlorine atoms. The reactivity of the C2 and C5 positions can be influenced by electronic and steric factors.

Regioselective Functionalization:

The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution. For instance, in palladium-catalyzed reactions, the choice of ligand and reaction conditions can often direct the substitution to one position over the other. The chlorine at the 2-position of the oxazole ring is generally more susceptible to nucleophilic attack than the chlorine on the benzene (B151609) ring, offering a handle for regioselective transformations.

Stereoselective Synthesis:

While this compound itself is achiral, the introduction of chiral centers during its derivatization is a key aspect of synthesizing enantiomerically pure analogues. This can be achieved by employing chiral reagents, catalysts, or auxiliaries in the synthetic sequence. For example, asymmetric synthesis methodologies can be applied to reactions involving the functional groups introduced onto the benzoxazole scaffold, leading to the formation of stereochemically defined products.

Applications of 2,5 Dichlorobenzooxazole in Pharmaceutical and Medicinal Chemistry Research

Role as a Building Block and Key Intermediate in Drug Discovery

2,5-Dichlorobenzooxazole serves as a crucial starting material or intermediate in organic synthesis. chemicalbook.com The benzoxazole (B165842) moiety itself is considered an important heteroaromatic scaffold found in many pharmaceutical agents. mdpi.com The presence of two chlorine atoms on the benzoxazole core of this compound provides reactive sites for further chemical modifications, allowing for the construction of a diverse range of derivatives. This reactivity is fundamental to its utility in drug discovery, enabling chemists to systematically alter the structure to achieve desired biological activities.

Rational Design of Bioactive Molecules

Rational drug design is a strategy that involves creating new medications based on a thorough understanding of the biological target. nih.gov This process relies on the ability to synthesize novel molecules that can interact specifically with targets like enzymes or receptors. beilstein-journals.org The use of versatile building blocks is central to this approach. This compound fits this role as its structure can be methodically modified. Chemists can use the reactive chlorine positions to attach various functional groups, thereby altering the molecule's size, shape, and electronic properties to optimize its binding affinity and efficacy for a specific biological target. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry. nih.gov

Scaffold-Hopping and Privileged Structure Approaches

Scaffold hopping is a medicinal chemistry strategy aimed at discovering novel chemical structures by modifying the core (scaffold) of a known active compound while retaining its key pharmacophoric features. researchgate.netniper.gov.in This technique is valuable for addressing issues like poor physicochemical properties or metabolic liabilities in a lead compound. researchgate.net The benzoxazole core is considered a "privileged structure" because it is a framework capable of providing ligands for more than one type of receptor or enzyme. mdpi.com

Starting with a molecule like this compound, chemists can perform reactions that replace the chlorine atoms or modify the ring system to create new scaffolds. This approach has been successfully employed in the discovery of novel inhibitors for various biological targets. For instance, a scaffold hopping strategy was used to discover benzoxazole (BZX) derivatives as potent inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis, starting from a different chemical class (benzofuran derivatives). nih.gov This highlights how the benzoxazole scaffold, accessible from precursors like this compound, can be used to generate new lead compounds with improved properties. nih.gov

Investigation of Antimicrobial and Antifungal Properties of this compound Derivatives

The benzoxazole nucleus is a core component of many compounds exhibiting a wide spectrum of biological activities, including antimicrobial and antifungal properties. nih.govnih.gov Consequently, derivatives synthesized from this compound are of significant interest in the search for new agents to combat pathogenic microorganisms.

Efficacy against Bacterial Pathogens

Derivatives of the benzoxazole scaffold have demonstrated notable efficacy against a range of bacterial pathogens, including drug-resistant strains. In one study, a series of benzoxazole–thiazolidinone hybrids were synthesized and evaluated. nih.gov Two compounds, BT25 and BT26, showed potent, concentration-dependent bactericidal activity against clinically significant drug-resistant Staphylococcus aureus (MRSA & VRSA) and Enterococcus (VRE) isolates, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov Another study on 2,5-disubstituted benzoxazoles reported that specific derivatives were highly active against Bacillus subtilis and showed significant activity against Pseudomonas aeruginosa. nih.gov These findings underscore the potential of the benzoxazole framework in developing new antibacterial agents.

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole–thiazolidinone hybrids (BT25, BT26) | S. aureus (MRSA & VRSA), Enterococcus (VRE) | 1 | nih.gov |

| 2,5-disubstituted benzoxazoles (5c, 5e) | Bacillus subtilis | 3.12 | nih.gov |

| Parent Benzoxazole–thiazolidinone hybrid (BT1) | S. aureus ATCC 29213 | 8 | nih.gov |

| Benzaldehyde derivative (BT2) | S. aureus ATCC 29213 | 4 | nih.gov |

Efficacy against Fungal Pathogens

Benzoxazole derivatives have also been extensively investigated for their antifungal properties against various phytopathogenic and human pathogenic fungi. A study focusing on heterocyclic benzoxazole derivatives found that most synthesized compounds exhibited moderate antifungal activities against eight different phytopathogenic fungi. mdpi.com Notably, compound 4ah demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com Another research effort synthesized two series of 2-(aryloxymethyl) benzoxazole derivatives and evaluated their effects against eight plant fungi. mdpi.comnih.gov Several compounds exhibited significant antifungal activities, with one derivative, 5h, being a particularly potent inhibitor against F. solani, showing an IC₅₀ of 4.34 μg/mL, which was about nine times more potent than the control drug, hymexazol. mdpi.comnih.gov Furthermore, certain 2,5-disubstituted benzoxazoles have shown activity against the human pathogen Candida albicans. nih.gov

| Compound Series | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzoxazole derivative (4ah) | Mycosphaerella melonis | Inhibition Rate | 76.4% | mdpi.com |

| 2-(aryloxymethyl) benzoxazole (5h) | F. solani | IC₅₀ | 4.34 µg/mL | mdpi.comnih.gov |

| 2-(aryloxymethyl) benzoxazole (5a) | B. cinerea | IC₅₀ | 19.92 µg/mL | nih.gov |

| 2,5-disubstituted benzoxazoles (5a, 5c, 5d) | Candida albicans | MIC | Active | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are essential for optimizing the antimicrobial potency of lead compounds. For benzoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the core structure significantly influence their biological activity. nih.govmdpi.com

For antibacterial agents, research on linezolid (B1675486) analogues, which contain an oxazolidinone ring, suggests that lipophilicity and the size of substituents play an important role in their activity. kcl.ac.uk In a series of benzoxazole–thiazolidinone hybrids, the introduction of a halo-salicyl group onto the thiazolidinone ring resulted in an eight-fold increase in activity against S. aureus. nih.gov The most potent compounds in this study were hydroxyl derivatives. nih.gov

In the context of antifungal activity, studies on 2-(aryloxymethyl) benzoxazole derivatives indicated that introducing electron-withdrawing groups like chlorine or fluorine onto a phenyl ring could decrease antifungal activity, suggesting that such modifications might weaken key molecular interactions with the fungal target. nih.gov Conversely, the presence of an acetyl (COMe) group, as in compound 5h, was associated with the most potent activity against F. solani. nih.gov The position of substituents is also critical; for example, placing an aliphatic formate (B1220265) group on the para-position of the B-ring was found to be detrimental to activity. mdpi.com These SAR insights are crucial for guiding the rational design of new, more effective antimicrobial agents based on the this compound scaffold.

Elucidation of Molecular Mechanisms of Action

Scientific literature primarily focuses on the application of this compound as a reactive intermediate in the synthesis of more complex molecules. As such, detailed studies elucidating the specific molecular mechanisms of action for this compound as a standalone pharmacologically active agent are not extensively available. The biological effects of its derivatives are attributed to the final molecular structures into which the benzoxazole moiety is incorporated.

Development of Drug Scaffolds and Pharmacophores from this compound

The chemical structure of this compound makes it a valuable precursor for the development of drug scaffolds. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, enabling its integration into larger, more complex molecular frameworks. cymitquimica.com

The most well-documented application of this compound in medicinal chemistry is its role as a crucial intermediate in the synthesis of suvorexant, a dual orexin (B13118510) receptor antagonist. rhhz.netnih.govscispace.com Orexin-A and Orexin-B are neuropeptides that regulate wakefulness, and their antagonism is a therapeutic approach for the treatment of insomnia. nih.gov

In the synthesis of suvorexant, this compound is typically reacted with a chiral diazepane derivative. rhhz.net The reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzoxazole ring by a secondary amine on the diazepane core. google.comgoogle.com This key step forms the 5-chloro-2-(diazepan-1-yl)benzoxazole moiety of suvorexant.

Several synthetic routes for suvorexant have been developed, with a common final step involving the coupling of this compound with the appropriate amine intermediate. For instance, one synthetic pathway involves the treatment of a deprotected chiral amine with this compound in the presence of a base such as potassium carbonate to yield suvorexant. rhhz.net

The synthesis of the key chiral diazepane intermediate can be achieved through various methods, including classical resolution or asymmetric synthesis, before its final condensation with this compound. rhhz.netgoogle.com

Beyond its established role in the synthesis of orexin receptor antagonists, the exploration of this compound derivatives in other therapeutic areas is not extensively documented in publicly available research. While the broader class of benzoxazoles has been investigated for a wide range of biological activities, specific studies focusing on derivatives of this compound for other biological targets are limited.

In Vitro and In Vivo Biological Activity Assessments of this compound Derivatives

Cellular Assays and Pathway Analysis

Cellular assays are fundamental tools in drug discovery, providing insights into the biological activity of a compound at the cellular level. Derivatives of the benzoxazole scaffold, to which this compound belongs, have demonstrated a wide range of cytotoxic and antiproliferative effects in various cancer cell lines.

Researchers have synthesized and evaluated novel benzoxazole derivatives for their potential as VEGFR-2 inhibitors. In one such study, several compounds exhibited significant growth inhibitory activities against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. For instance, compound 12l from this study showed potent antiproliferative activity with IC₅₀ values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively.

Further investigation into the mechanism of action through pathway analysis revealed that these compounds could induce apoptosis. Compound 12l , for example, was found to arrest the cell cycle in HepG2 cells, primarily at the Pre-G1 and G1 phases. This was accompanied by a significant increase in the levels of caspase-3 (2.98-fold) and the pro-apoptotic protein BAX (3.40-fold), along with a reduction in the anti-apoptotic protein Bcl-2 level (2.12-fold). This indicates that the cytotoxic effects of these benzoxazole derivatives are mediated through the induction of apoptosis.

In a different study, a series of 2,5-disubstituted benzoxazole derivatives were synthesized and evaluated for their in vitro cytotoxic activities against MCF-7 and A549 (human lung carcinoma) cell lines using the MTT test. Similarly, other research has explored the cytotoxic effects of 2-substituted benzo[d]azoles, including benzoxazoles, against a panel of six human cancer cell lines: U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myelogenous leukemia), HCT-15 (colon cancer), MCF-7 (breast cancer), and SKLU-1 (lung cancer).

The following table summarizes the cytotoxic activities of selected benzoxazole derivatives from the literature.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 12l | HepG2 | 10.50 | |

| 12l | MCF-7 | 15.21 | |

| 12d | HepG2 | 23.61 | |

| 12d | MCF-7 | 44.09 | |

| 12f | HepG2 | 36.96 | |

| 12f | MCF-7 | 22.54 | |

| 12i | HepG2 | 27.30 | |

| 12i | MCF-7 | 27.99 |

This table is interactive. You can sort the columns by clicking on the headers.

Computational Approaches in Medicinal Chemistry Driven by this compound Derivatives

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. The this compound scaffold and its analogs have been the focus of various computational studies to elucidate their structure-activity relationships (SAR) and to design more potent and selective inhibitors.

Both ligand-based and structure-based drug design approaches have been employed in the development of novel therapeutics derived from the benzoxazole core.

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. Quantitative structure-activity relationship (QSAR) studies are a key component of this approach. For a series of 46 benzoxazole derivatives, a robust QSAR model was developed to understand the structural requirements for their antimicrobial activity. This model indicated that topological parameters are highly relevant for the biological activity of these compounds.

Structure-based drug design utilizes the three-dimensional structure of the biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been successfully applied to design benzoxazole derivatives targeting various proteins.

In one study, structure-based drug design was used to develop benzimidazole (B57391) and benzoxazole-based dual inhibitors of Dihydrofolate reductase-thymidylate synthase (DHFR-TS) and Pteridine reductase 1 (PTR1), two key enzymes in Leishmania donovani. This involved generating a homology model for the DHFR-TS protein and using the crystal structure of PTR1. Receptor-ligand pharmacophore models were then generated and used for the virtual screening, docking, and molecular dynamics simulations of designed compounds.

Another example is the design of benzoxazole derivatives as VEGFR-2 inhibitors. Docking studies revealed that a potent compound, 12l , could fit into the VEGFR-2 catalytic site in a manner similar to the known inhibitor sorafenib. The benzoxazole fragment of 12l was predicted to form a strong hydrogen bond with the hinge region amino acid Cys919, while also interacting with Glu885 and Asp1046 in the DFG motif.

The table below outlines some of the key computational studies involving benzoxazole derivatives.

| Study Focus | Computational Methods Used | Biological Target | Reference |

| Antimicrobial Agents | QSAR, Molecular Docking | DNA Gyrase | |

| Anti-leishmanial Agents | Homology Modeling, Pharmacophore Modeling, Docking, Molecular Dynamics | DHFR-TS, PTR1 | |

| VEGFR-2 Inhibitors | Molecular Docking | VEGFR-2 | |

| Toll-like Receptor 9 Antagonists | Homology Modeling, Binding Mode Analysis | TLR9 |

This table is interactive. You can sort the columns by clicking on the headers.

Applications of 2,5 Dichlorobenzooxazole in Agrochemical Research

Development of Pesticidal Agents Utilizing 2,5-Dichlorobenzooxazole

The benzoxazole (B165842) core structure is a key feature in a number of compounds investigated for their pesticidal activities. mdpi.com Research in this area leverages the chemical versatility of the benzoxazole ring system to design and synthesize novel molecules with insecticidal and herbicidal properties.

Design and Synthesis of Insecticidal Compounds

The synthesis of this compound itself is a well-documented process, often starting from 5-chloro-2-mercaptobenzoxazole (B1348873). chemicalbook.comchemicalbook.com A general synthetic route involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride and N,N-dimethylformamide in a solvent like dichloromethane. chemicalbook.comchemicalbook.com This process yields this compound, which can then serve as a building block for more complex molecules. chemicalbook.com

Table 1: Insecticidal Activity of Select Benzothiazole (B30560) Derivatives

| Compound Reference | Target Pest | Activity Metric (LC50) |

| Compound 85 | Spodoptera litura | 0.38 |

| Compound 86 | Spodoptera litura | 0.24 |

| Compound 87 | Spodoptera litura | 0.10 |

| Compound 88 | Spodoptera litura | 0.07 |

Data sourced from a review on benzothiazole and benzoxazole derivatives, illustrating the impact of substituent modifications on insecticidal activity. mdpi.com

Evaluation of Herbicidal Properties

The evaluation of herbicidal properties of compounds derived from the benzoxazole scaffold is an active area of research. mdpi.com While specific studies on this compound derivatives are not detailed in the available literature, research on other benzoxazole compounds provides insights into their potential as herbicides. For example, certain benzoxazole derivatives have been shown to exhibit significant herbicidal activity against weeds like Amaranthus retroflexus. oregonstate.edu The introduction of alkoxy and nitro groups to the benzoxazole ring has been found to enhance herbicidal activity. oregonstate.edu

Table 2: Herbicidal Activity of Select Benzoxazole Derivatives against Amaranthus retroflexus

| Compound Reference | Concentration | Inhibition Rate (%) |

| Compound 80 | 1400 g/ha | 100 |

| Compound 81 | 10 mg/L | 99 |

| Compound 82 | 10 mg/L | 99 |

| Compound 83 | 10 mg/L | 99 |

Data from a review on benzothiazole and benzoxazole derivatives, highlighting the herbicidal potential of this class of compounds. oregonstate.edu

Research on Fungicidal Agents Derived from this compound

The benzoxazole moiety is a recognized pharmacophore in the development of antifungal agents for agricultural use. iaea.org The structural features of benzoxazoles allow for interactions with biological targets in fungi, leading to the inhibition of their growth and proliferation.

Efficacy against Agricultural Pathogens

Research has demonstrated that benzoxazole derivatives can exhibit significant antifungal activity against a range of plant pathogens. iaea.org While specific efficacy data for compounds derived directly from this compound is limited in the reviewed sources, studies on analogous compounds provide valuable information. For instance, certain 2-(aryloxymethyl)benzoxazole derivatives have shown potent inhibitory effects against fungi such as Fusarium solani and Botrytis cinerea. iaea.org The substitution pattern on the benzoxazole and the attached aryl ring plays a crucial role in determining the antifungal potency and spectrum. iaea.org Interestingly, one study noted that the introduction of chlorine or fluorine to a parent benzoxazole compound decreased its antifungal activity against several plant pathogens, suggesting that the specific substitution pattern is critical. iaea.org

Table 3: Antifungal Activity of Select Benzoxazole Derivatives

| Compound Reference | Pathogen | Activity Metric (IC50 in μg/mL) |

| 5a | Fusarium solani | 12.27 |

| 5a | Botrytis cinerea | 19.92 |

| 5h | Fusarium solani | 4.34 |

Data from a study on the antifungal activities of benzoxazole and benzothiazole derivatives. iaea.org

Environmental Fate and Persistence Studies

The environmental fate and persistence of agrochemicals are critical considerations in their development. For chlorinated pesticides, including those that could potentially be derived from this compound, understanding their behavior in soil and water is essential. nih.gov The degradation of such compounds can be influenced by abiotic factors like temperature, pH, and light intensity, as well as biotic factors such as microbial activity. oregonstate.eduusda.gov

Studies on the environmental fate of pesticides often utilize radiolabeled molecules, such as those containing carbon-14, to track their movement and transformation in experimental systems. iaea.org While specific studies on the environmental fate of this compound-derived pesticides were not found, the general principles of pesticide degradation would apply. The persistence of chlorinated organic compounds in the environment is a known concern, and research into the biodegradation of such molecules by soil microorganisms is an active field. nih.govusda.gov

Mechanisms of Agrochemical Action and Resistance Development

Understanding the mode of action of agrochemicals and the mechanisms by which pests develop resistance is fundamental to their sustainable use.

The mechanism of action for agrochemicals can be diverse. For instance, some fungicides act by inhibiting specific enzymes essential for fungal growth, such as those involved in sterol biosynthesis or melanin (B1238610) production. chemicalbook.com Other agrochemicals may disrupt mitochondrial respiration or interfere with cell division. chemicalbook.com For insecticides, common modes of action include targeting the nervous system of insects. nih.gov The specific mode of action of a benzoxazole-based agrochemical would depend on its unique molecular structure and the target site it interacts with. For example, the acaricide/insecticide etoxazole, a diphenyl-oxazoline, is known to inhibit chitin (B13524) biosynthesis. scienceopen.com

The development of resistance in pest populations is a significant challenge in agriculture. core.ac.uk Resistance can arise through several mechanisms, including:

Target-site modification: Mutations in the gene encoding the target protein can reduce the binding affinity of the agrochemical, rendering it less effective.

Metabolic resistance: Pests may evolve enhanced metabolic pathways to detoxify the agrochemical more rapidly.

Reduced penetration: Changes in the insect's cuticle or the fungal cell wall can slow the absorption of the pesticide.

Behavioral resistance: Insects may develop behaviors to avoid contact with the pesticide. usda.gov

The continuous use of agrochemicals with the same mode of action creates selection pressure that favors the survival and reproduction of resistant individuals within a pest population. core.ac.uk Therefore, strategies to manage resistance, such as rotating agrochemicals with different modes of action, are crucial for long-term pest control. core.ac.uk

Computational Chemistry and Spectroscopic Analysis of 2,5 Dichlorobenzooxazole

Quantum Chemical Calculations and Molecular Modeling of 2,5-Dichlorobenzooxazole

Quantum chemical calculations and molecular modeling serve as powerful tools to predict and analyze the properties of this compound at the atomic and electronic levels.

The electronic structure of this compound is fundamental to its chemical reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine its molecular orbital energies, electron density distribution, and electrostatic potential.

Molecular Orbitals and Reactivity: The reactivity of a molecule is often described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For substituted benzoxazoles, the distribution of HOMO and LUMO is typically across the aromatic system. The presence of two chlorine atoms, being electron-withdrawing groups, is expected to lower the energies of both HOMO and LUMO, potentially influencing the molecule's reactivity towards nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): A molecular electrostatic potential map provides a visual representation of the charge distribution in a molecule. In this compound, regions of negative potential are anticipated around the nitrogen and oxygen atoms of the oxazole (B20620) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are expected around the hydrogen atoms of the benzene (B151609) ring.

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

This data is computationally derived and provides a theoretical basis for understanding the molecule's properties. nih.gov

Conformational analysis of this compound is relatively straightforward due to its rigid bicyclic structure. The benzoxazole (B165842) core is planar, and there are no rotatable bonds within the main ring system. Therefore, the molecule is expected to exist predominantly in a single, low-energy conformation.

A potential energy surface (PES) scan can be computationally generated to explore the energy landscape of the molecule with respect to specific geometric parameters. For a rigid molecule like this compound, a PES scan would likely confirm the planarity of the ring system as the global minimum energy conformation. Any significant deviation from planarity would be associated with a high energy penalty.

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

One common synthetic route to 2-substituted benzoxazoles involves the reaction of a 2-aminophenol (B121084) with an aldehyde, followed by cyclization and oxidation. Computational studies of similar reactions have shown that the reaction proceeds through a multi-step mechanism involving the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon, and subsequent dehydration. The presence of the chloro substituents on the benzene ring of the 2-aminophenol precursor would likely influence the reaction kinetics by affecting the electron density of the reacting centers.

Spectroscopic Characterization and Interpretation of this compound and its Derivatives

Spectroscopic techniques provide experimental data that complements computational findings, allowing for the comprehensive characterization of this compound.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the two chlorine atoms and the fused oxazole ring. A predicted ¹H NMR spectrum suggests the following approximate chemical shifts: one proton at a lower field and two protons at a higher field, all exhibiting splitting patterns consistent with their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon attached to the two heteroatoms in the oxazole ring (C2) is expected to have a distinct chemical shift. The carbons bonded to the chlorine atoms will also show characteristic shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~155 |

| C3a | ~148 |

| C4 | ~110 |

| C5 | ~130 |

| C6 | ~125 |

| C7 | ~120 |

Note: These are predicted values and may vary from experimental data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to proceed through several pathways. Common fragmentation patterns for halogenated aromatic compounds include the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). For benzoxazoles, fragmentation often involves the cleavage of the oxazole ring.

Plausible Fragmentation Pathways for this compound:

Loss of a Chlorine Radical: The molecular ion [C₇H₃Cl₂NO]⁺• could lose a chlorine radical to form the [C₇H₃ClNO]⁺ ion.

Loss of Carbon Monoxide: Subsequent fragmentation of the oxazole ring could involve the loss of a molecule of carbon monoxide (CO), a common fragmentation pathway for five-membered heterocyclic rings containing oxygen.

Loss of HCN: The remaining fragment could then lose a molecule of hydrogen cyanide (HCN).

These fragmentation pathways would result in a series of characteristic peaks in the mass spectrum, allowing for the structural confirmation of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Spectroscopic analysis is fundamental to elucidating the structural features of a molecule. While specific, experimentally-derived spectra for this compound are not detailed in readily available literature, its spectral characteristics can be reliably predicted using computational methods such as Density Functional Theory (DFT) for vibrational frequencies (IR) and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis). researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of a molecule, corresponding to the stretching and bending of its bonds. For this compound, a theoretical IR spectrum would be characterized by several key absorption bands. The calculations would involve optimizing the molecule's geometry and then computing the harmonic vibrational frequencies. ultraphysicalsciences.orgnih.gov These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. nih.gov

Key expected vibrational modes for this compound would include C-H stretching from the aromatic ring, C=C stretching within the benzene ring, the characteristic C=N stretching of the oxazole ring, and the C-O-C stretching vibrations. ultraphysicalsciences.orgdnu.dp.ua Furthermore, the C-Cl stretching and bending vibrations would be prominent features, providing evidence for the dichlorination of the molecule.

Interactive Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound This table is a representation of typical frequency ranges for the specified functional groups based on computational studies of related benzoxazole and chloro-aromatic compounds. Specific values for this compound would require dedicated computational analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | C-H | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=N Stretch | C=N (oxazole) | 1660 - 1630 | Stretching of the carbon-nitrogen double bond within the oxazole ring. |

| Aromatic C=C Stretch | C=C | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-O-C Asymmetric Stretch | C-O-C (oxazole) | 1260 - 1200 | Asymmetric stretching of the carbon-oxygen-carbon single bonds in the oxazole ring. |

| C-Cl Stretch | C-Cl | 850 - 550 | Stretching of the carbon-chlorine bonds. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. TD-DFT calculations are employed to predict the absorption wavelengths (λmax) and oscillator strengths (f) of these transitions. researchgate.netnih.gov For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions. researchgate.net The calculations involve determining the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provides insight into the electronic absorption properties. nih.gov Theoretical studies on parent benzoxazole and its derivatives show absorption bands typically in the UV region, and the presence of chloro-substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. researchgate.net

Interactive Table 2: Predicted Electronic Transitions for this compound This table represents a hypothetical output from a TD-DFT calculation, illustrating the type of data generated for UV-Vis spectral analysis.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Description |

|---|---|---|---|

| ~280 | ~0.35 | HOMO → LUMO | Primary π→π* transition involving the entire conjugated system. |

| ~245 | ~0.20 | HOMO-1 → LUMO | A secondary π→π* transition involving deeper occupied orbitals. |

Molecular Docking and Dynamics Simulations Involving this compound

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might bind to and interact with a macromolecular target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govdergipark.org.tr

Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on binding affinity. researchgate.net Studies on various benzoxazole derivatives have shown that this scaffold can form multiple types of non-covalent interactions with protein active sites. nih.govrsc.org The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while the aromatic system is capable of engaging in π-π stacking and other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov The chlorine atoms on this compound would further enhance its hydrophobic character and could potentially participate in halogen bonding.

For example, in studies of benzoxazole derivatives as inhibitors of p38α MAP kinase, docking revealed key hydrogen bond interactions with the hinge region residue MET 109. nih.gov Similarly, docking of benzoxazoles into the VEGFR-2 active site showed a combination of hydrogen bonding and hydrophobic interactions as crucial for binding. researchgate.net A hypothetical docking of this compound into a kinase active site would likely show the benzoxazole core positioned within a hydrophobic pocket, with potential interactions between the oxazole nitrogen and a hydrogen bond donor on the protein backbone. The stability of such a predicted binding pose would then be further evaluated using molecular dynamics (MD) simulations, which simulate the movement of the atoms over time to assess the stability of the ligand-protein complex. researchgate.net

Interactive Table 3: Potential Ligand-Protein Interactions for a Benzoxazole Scaffold

| Interaction Type | Participating Ligand Group | Potential Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Oxazole Nitrogen | Ser, Thr, Met, Cys (backbone NH) | Provides specificity and directional bonding. |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His | Stabilizes binding through aromatic ring interactions. |

| Hydrophobic Interactions | Entire Molecule (especially dichlorinated ring) | Ala, Val, Leu, Ile | Contributes significantly to binding affinity by displacing water. |

| Halogen Bonding | Chlorine Atoms | Carbonyl Oxygen (backbone CO), Asp, Glu | Can provide additional directional interaction and specificity. |

Virtual screening (VS) is a computational methodology that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govmedium.com This process acts as a filter, narrowing down vast chemical spaces—sometimes containing billions of molecules—to a manageable number of candidates for experimental testing. medium.compatsnap.com

The general workflow for a structure-based virtual screen is as follows:

Target Preparation: A high-resolution 3D structure of the target protein is obtained, and the binding site is defined. nih.gov

Library Preparation: A large library of small molecules is prepared, often filtered for "drug-like" properties to remove undesirable compounds. nih.gov

Docking: The entire library of compounds is docked into the target's binding site using specialized software. researchgate.net

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity or other scoring functions. researchgate.net

Hit Selection: A selection of the top-ranking compounds, known as "hits," is chosen for further investigation. These hits often display diverse chemical scaffolds.

Experimental Validation: The selected hits are acquired or synthesized and then tested in biological assays to confirm their activity.

Although this compound has not been explicitly identified as a hit in the searched literature, its benzoxazole core is a common feature in hits identified through virtual screening campaigns against various targets, including kinases and other enzymes. nih.govnih.gov The process allows researchers to explore vast chemical spaces efficiently, making it a cornerstone of modern early-stage drug discovery. patsnap.com

Advanced Research Perspectives and Future Directions for 2,5 Dichlorobenzooxazole

Emerging Synthetic Methodologies and Scalable Production

Traditional synthesis of benzoxazole (B165842) derivatives often involves harsh conditions, such as the use of strong acids or toxic reagents, leading to significant waste. rsc.org Current research is pivoting towards more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: Recent methodologies for synthesizing benzoxazole scaffolds focus on environmentally benign techniques. These include microwave-assisted synthesis, ultrasound irradiation, and the use of mechanochemical reactions. mdpi.comnih.gov Such methods often lead to higher yields, shorter reaction times, and a reduction in solvent use. mdpi.com The use of green catalysts, such as TiO2–ZrO2 and reusable magnetic nanoparticles, is also a key area of development, emphasizing recyclability and atom economy. nih.govrsc.org

Flow Chemistry: Continuous flow (CF) technology represents a significant leap forward for the scalable production of benzoxazole derivatives. rsc.org Life cycle assessments comparing traditional batch synthesis with CF methods have demonstrated the superiority of flow chemistry. rsc.org CF processes can reduce carbon emissions by as much as 85% and significantly lower energy consumption and solvent load, which can account for up to 88% of the environmental impact in batch processes. rsc.org

A documented scalable synthesis for 2,5-Dichlorobenzooxazole itself involves the reaction of 5-chloro-2-mercaptobenzoxazole (B1348873) with thionyl chloride and N,N-dimethylformamide in dichloromethane. This method has demonstrated a high yield of 91%, indicating its potential for industrial-scale production. chemicalbook.comchemicalbook.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Use of strong acids (e.g., polyphosphoric acid), toxic reagents. | Established procedures. | rsc.orgguidechem.com |

| Green Synthesis (Ultrasound, Microwave) | Use of alternative energy sources, often solvent-free or in green solvents. | Reduced reaction times, higher yields, less waste. | mdpi.comnih.gov |

| Catalysis (Nanocatalysts, Ionic Liquids) | Employing reusable and efficient catalysts. | High atom economy, catalyst recyclability, mild reaction conditions. | nih.govrsc.org |

| Continuous Flow Chemistry | Reaction occurs in a continuously flowing stream. | Superior safety, scalability, reduced emissions and waste, lower energy use. | rsc.org |

Exploration of Novel Bioactive Applications and Cross-Disciplinary Research

This compound serves as a crucial building block for a wide array of biologically active compounds. chemicalbook.comguidechem.com The benzoxazole scaffold is present in numerous compounds exhibiting potent pharmacological activities. researchgate.netnih.govglobalresearchonline.net

Therapeutic Potential:

Anticancer: Benzoxazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer, colon cancer (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7). mdpi.comnih.govnih.gov Some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govtandfonline.comnih.gov

Antimicrobial: Research has highlighted the efficacy of benzoxazole compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.comnih.gov Specific derivatives have demonstrated notable activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com

Anti-inflammatory: The benzoxazole core is found in compounds with significant anti-inflammatory properties. nih.govnih.gov Studies on psoriatic mouse models have shown that certain benzoxazole derivatives can reduce erythema, skin thickness, and desquamation, suggesting their potential use in treating inflammatory skin conditions. nih.govnih.gov

Agrochemical Applications: Beyond medicine, this compound is a key intermediate in the agrochemical industry. cymitquimica.com It is used to manufacture pesticides and fungicides, where its mechanism of action often involves disrupting the nervous system of pests. guidechem.com

This broad utility necessitates cross-disciplinary research, uniting organic chemists, pharmacologists, and agricultural scientists to fully explore and develop the potential of this compound derivatives. nih.gov

| Application Area | Specific Activity | Examples/Targets | Reference |

|---|---|---|---|

| Oncology | Antiproliferative, Apoptosis Induction | VEGFR-2 inhibition; active against lung, colon, breast cancer cell lines. | mdpi.comnih.govtandfonline.com |

| Infectious Disease | Antibacterial, Antifungal | Active against P. aeruginosa, E. faecalis, C. albicans, A. niger. | mdpi.comnih.gov |

| Inflammation | Anti-inflammatory, Immunosuppressive | Potential treatment for psoriasis. | nih.govnih.gov |

| Agriculture | Pesticidal, Fungicidal | Used as an active ingredient in agrochemical formulations. | guidechem.com |

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these tools are poised to accelerate research on this compound. researchgate.netnih.govarxiv.org

Predictive Modeling: ML algorithms can build predictive models for various properties of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.govmdpi.comjmaterenvironsci.com 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzoxazole derivatives to guide the design of new anticancer agents. nih.govnih.gov These models can predict the bioactivity of novel, unsynthesized compounds, saving significant time and resources. nih.gov

De Novo Design and Virtual Screening: AI can be used to design novel molecular structures based on the this compound scaffold. Recurrent Neural Networks (RNNs) and other generative models can propose new derivatives with desired properties, such as high binding affinity to a specific biological target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.orgfrontiersin.org Furthermore, ML models can rapidly screen vast virtual libraries of potential derivatives to identify the most promising candidates for synthesis and biological testing. nih.gov

Sustainability and Environmental Impact Assessments of this compound Research

As the applications of this compound expand, so does the importance of understanding its environmental footprint. Research in this area focuses on two main aspects: greener synthesis and environmental fate.

Life Cycle Assessment (LCA): A holistic approach to sustainability involves conducting LCAs for the synthesis and use of this compound. rsc.org An LCA evaluates the environmental impact of a product from raw material extraction through manufacturing, use, and disposal. As noted, shifting from batch to continuous flow synthesis dramatically improves the environmental profile of benzoxazole production. rsc.org

Environmental Fate and Toxicology: Being a chlorinated organic compound, this compound requires careful assessment of its persistence, bioaccumulation, and toxicity in the environment. guidechem.com Studies on related halogenated compounds and benzotriazoles show they can be detected in various environmental matrices. nih.govnih.gov There is a potential for this compound to contaminate groundwater, and it may release toxic fumes at high temperatures. guidechem.com Future research must focus on understanding its degradation pathways and developing derivatives with improved biodegradability to minimize long-term environmental risks. nih.gov

Collaborative Research Opportunities and Translational Studies

The multifaceted nature of this compound research creates a fertile ground for collaboration and translational science. Advancing a promising compound from the laboratory to clinical or commercial application requires a concerted effort across disciplines.

Interdisciplinary Collaboration: The development of new drugs or agrochemicals based on the this compound scaffold demands collaboration between synthetic chemists, computational scientists, pharmacologists, toxicologists, and environmental scientists. nih.govrsc.org For example, computational chemists can use AI to design potent and safe derivatives, which are then synthesized by organic chemists and evaluated for efficacy and toxicity by biologists.

Translational Pathways: For therapeutic applications, promising preclinical results must be translated into clinical use. This involves moving from in vitro and animal model studies, such as the promising anti-psoriatic activity observed in mice, to rigorous clinical trials in humans. nih.gov Such a transition requires partnerships between academic research institutions, which often drive initial discovery, and the pharmaceutical industry, which has the resources and expertise to navigate the complex regulatory landscape of drug development. rsc.org Further studies are essential to fully understand the pharmacokinetics, molecular mechanisms, and long-term toxicity of these compounds before they can be considered for clinical investigation. nih.gov

Compound Reference Table

| Compound Name | Synonym | CAS Number |

|---|---|---|

| This compound | 2,5-dichloro-1,3-benzoxazole | 3621-81-6 |

| 5-chloro-2-mercaptobenzoxazole | 5-Chlorobenzooxazole-2-thiol | 22876-19-3 |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | CBA | Not Available |

| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate | MCBA | Not Available |

| Benoxaprofen | - | 51234-28-7 |

| Sorafenib | - | 284461-73-0 |

Q & A

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the degradation of this compound under UV light?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.